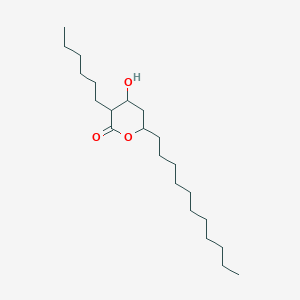
(3S,4S,6R)-3-Hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S,6R)-3-Hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one is a chemical compound with the molecular formula C22H42O3 and a molecular weight of 354.57 g/mol . It is known for its role as an impurity in the pharmaceutical compound Orlistat . The compound is characterized by its pyranone structure, which is a six-membered lactone ring with various alkyl and hydroxyl substituents.
Métodos De Preparación
The synthesis of (3S,4S,6R)-3-Hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one involves multiple steps, typically starting from simpler organic molecules. One common synthetic route includes the cyclization of a hydroxy acid precursor under acidic conditions to form the pyranone ring . Industrial production methods may involve optimized reaction conditions such as controlled temperature and pH to maximize yield and purity .
Análisis De Reacciones Químicas
(3S,4S,6R)-3-Hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyranone ring can be reduced to form a hydroxyl group.
Substitution: The alkyl chains can undergo substitution reactions with halogens or other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(3S,4S,6R)-3-Hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a reference compound in the synthesis and analysis of related pyranone derivatives.
Biology: The compound’s structure is studied for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar compounds to (3S,4S,6R)-3-Hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one include other pyranone derivatives such as:
2H-Pyran-2-one, 6-hexyltetrahydro-: This compound has a similar structure but with different alkyl substituents.
2H-Pyran-2-one, tetrahydro-6-methyl-: This compound has a methyl group instead of the undecyl group.
The uniqueness of this compound lies in its specific alkyl chain lengths and the presence of both hydroxyl and carbonyl functional groups, which contribute to its distinct chemical and biological properties .
Propiedades
Número CAS |
104801-94-7 |
|---|---|
Fórmula molecular |
C22H42O3 |
Peso molecular |
354.6 g/mol |
Nombre IUPAC |
3-hexyl-4-hydroxy-6-undecyloxan-2-one |
InChI |
InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19-18-21(23)20(22(24)25-19)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3 |
Clave InChI |
LRXRIVSWHMVULO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1CC(C(C(=O)O1)CCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















